molecular formula C21H20N6O3 B2870795 3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890937-67-4

3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No. B2870795
CAS RN: 890937-67-4
M. Wt: 404.43
InChI Key: QUNATYTWRMFZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

3,4-Dimethoxy phenyl thiosemicarbazone: , a related compound, has been studied for its potential as a corrosion inhibitor for copper in acidic solutions. The compound forms a protective layer on the copper surface, significantly enhancing corrosion resistance. This application is crucial in industrial settings where copper components are exposed to corrosive environments .

Antimicrobial Activity

Derivatives of 3,4-dimethoxy-β-nitrostyrene have shown potential antifungal activity, particularly against Candida albicans. These compounds could serve as the basis for developing new antifungal agents, addressing the growing need for more effective treatments against fungal infections .

Pharmaceutical Intermediate

Compounds with the 3,4-dimethoxy moiety have been utilized as intermediates in pharmaceutical synthesis. They play a role in the production of various drugs by acting as reagents for activating carboxylic acids during peptide synthesis .

Molecular Docking Studies

The molecular structure of 3,4-dimethoxy derivatives has been used in molecular docking studies to explore their interactions with proteins such as protein tyrosine phosphatase 1B (PTP1B). This enzyme is involved in signaling pathways that regulate cell functions and is a target for treating type 2 diabetes and other metabolic diseases .

Monoamine Transport Inhibition

Related compounds, such as 3,4-DMMA, have been investigated for their ability to interfere with monoamine transport. They inhibit the uptake of neurotransmitters like noradrenaline and serotonin, which could have implications for research into mood disorders and other neurological conditions .

Melanogenesis Inhibition

In studies involving reconstructed human skin models, certain 3,4-dimethoxy compounds have demonstrated the ability to significantly lighten skin and decrease melanin production. This suggests potential applications in treating hyperpigmentation and for cosmetic use .

properties

IUPAC Name

3,4-dimethoxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13-5-4-6-15(9-13)27-20-16(11-24-27)19(22-12-23-20)25-26-21(28)14-7-8-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNATYTWRMFZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.